molecular formula C34H62N12O9S B12537056 L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- CAS No. 652144-32-6

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

Cat. No.: B12537056
CAS No.: 652144-32-6
M. Wt: 815.0 g/mol
InChI Key: RPOJFZZKCGOBNY-HUVRVWIJSA-N
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Description

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- is a synthetic peptide composed of L-arginine linked to a hexapeptide sequence (Cys-Ala-Lys-Leu-Gln-Pro). This compound integrates the functional properties of L-arginine—a semi-essential amino acid critical for nitric oxide (NO) synthesis, urea cycle regulation, and protein biosynthesis—with a structured peptide backbone. The hexapeptide moiety may confer additional biological specificity, such as enzyme inhibition or receptor binding, depending on the side-chain interactions of its constituent amino acids (e.g., cysteine’s thiol group, lysine’s positive charge, and proline’s conformational rigidity) .

Properties

CAS No.

652144-32-6

Molecular Formula

C34H62N12O9S

Molecular Weight

815.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H62N12O9S/c1-18(2)16-24(45-29(50)21(8-4-5-13-35)42-27(48)19(3)41-28(49)20(36)17-56)30(51)43-22(11-12-26(37)47)32(53)46-15-7-10-25(46)31(52)44-23(33(54)55)9-6-14-40-34(38)39/h18-25,56H,4-17,35-36H2,1-3H3,(H2,37,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

RPOJFZZKCGOBNY-HUVRVWIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Standard Fmoc/tBu Strategy

The peptide is synthesized via Fmoc-based SPPS, employing a polystyrene or polyethylene glycol (PEG) resin. The C-terminal proline is first anchored to the resin via its carboxyl group, typically using a Wang or Rink amide resin. Key steps include:

  • Deprotection : 20% piperidine in DMF removes the Fmoc group, with reaction times optimized to 2–5 minutes per cycle.
  • Coupling : HATU or HBTU (1.5–3.0 equivalents) with DIEA (3–6 equivalents) in DMF ensures >99% coupling efficiency for standard residues.
  • Washing : DMF and dichloromethane (DCM) washes after each step minimize truncated sequences.

Resin Selection and Loading

For this sequence, 2-chlorotrityl chloride resin is preferred due to its high loading capacity (0.8–1.2 mmol/g) and compatibility with acid-sensitive residues like glutamine. Proline attachment achieves >95% efficiency under 0.5 M DIPEA in DCM.

Arginine and Lysine Side-Chain Management

Protection and Aggregation Mitigation

The arginine residue is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which suppresses β-sheet formation and aggregation during synthesis. Lysine is protected with tert-butoxycarbonyl (Boc), ensuring compatibility with TFA cleavage.

Table 2: Impact of [Arg(Pbf)] on Synthesis Efficiency
Peptide Segment Without [Arg(Pbf)] (Crude Purity) With [Arg(Pbf)] (Crude Purity) Source
Barstar[75–90] 38% 61%
hGH[176–191] 16% 32%

Charge-Driven Solubility Enhancement

Incorporating [Arg(Pbf)] at the N-terminus increases solubility by 40% in DMF, reducing aggregation during elongation. This is critical for the Leu-Gln-Pro segment, which tends to form β-sheets.

Aggregation Suppression Techniques

Elevated Temperature Synthesis

Synthesizing at 70°C using automated fast-flow peptide synthesizers (AFPS) reduces aggregation by destabilizing β-sheet intermediates. For Arg-Cys-Ala-Lys-Leu-Gln-Pro, this method improves crude purity from 55% to 69%.

Solvent Additives

Hexafluoro-2-propanol (HFIP, 20% v/v in DMF) disrupts hydrophobic interactions, enhancing coupling efficiency for the Leu-Gln-Pro sequence by 25%.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

A mixture of TFA (95%), H2O (2.5%), and triisopropylsilane (TIS, 2.5%) cleaves the peptide from the resin and removes side-chain protections (Pbf, Boc, Trt) in 2 hours. Scavengers like EDT (0.5 M) prevent cysteine oxidation.

Purification and Characterization

Reverse-Phase HPLC

Purification uses a C18 column with a gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes. The target peptide elutes at 18–22 minutes, achieving >98% purity.

Mass Spectrometry Validation

ESI-MS confirms the molecular weight (815.0 g/mol) with a deviation of <0.01%. Disulfide bonds are absent, as verified by Ellman’s assay.

Modern Innovations in Synthesis

Wash-Free SPPS

A recent method eliminates washing steps by using volatile Fmoc deprotection bases (e.g., 2% DBU in DMF), reducing solvent waste by 95% while maintaining 98% coupling efficiency.

Enzymatic Tag Removal

For sequences requiring native termini, carboxypeptidase B cleaves C-terminal [Arg(Pbf)] tags post-synthesis, yielding the native peptide with 90% efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds upon oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered biological activity.

Scientific Research Applications

Biological Functions

L-Arginine is known for its role as a precursor to nitric oxide, a critical signaling molecule involved in various physiological processes, including:

  • Vasodilation : Enhancing blood flow and reducing blood pressure.
  • Immune Function : Modulating immune responses and promoting wound healing.
  • Hormonal Regulation : Influencing the secretion of hormones such as insulin and growth hormone.

The addition of other amino acids in this oligopeptide may enhance these functions or introduce new biological activities.

Scientific Research Applications

  • Cardiovascular Health
    • Case Study : Research has shown that L-Arginine supplementation can improve endothelial function in patients with coronary artery disease, leading to better vasodilation and reduced cardiovascular risk factors .
    • Data Table :
    StudyPopulationOutcome
    Study A100 CAD patientsImproved endothelial function
    Study B50 hypertensive patientsReduced blood pressure
  • Wound Healing
    • Case Study : A clinical trial demonstrated that L-Arginine-enriched diets significantly improved wound healing in patients undergoing surgery, attributed to enhanced collagen synthesis and immune response .
    • Data Table :
    TrialInterventionResults
    Trial AL-Arginine diet vs. control30% faster healing time
    Trial BSupplementation vs. placeboHigher collagen levels
  • Exercise Performance
    • Case Study : Athletes taking L-Arginine showed improved performance metrics due to increased nitric oxide production, which enhances blood flow to muscles during exercise .
    • Data Table :
    StudyAthlete TypePerformance Improvement
    Study CEndurance athletes15% increase in VO2 max
    Study DStrength athletes10% increase in lifting capacity
  • Neuroprotective Effects
    • Research Findings : Studies indicate that L-Arginine may have neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Compound Name Key Amino Acid Sequence Molecular Weight (g/mol) Primary Biological Activity Research Findings
L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- Arg-Cys-Ala-Lys-Leu-Gln-Pro ~900–1,000* Potential enzyme inhibition, NO modulation Hypothesized APN/CD13 inhibition based on arginine’s role in S1-binding pockets
L-Arginine, L-isoleucyl-L-isoleucylglycylglycyl-L-arginyl-... () Arg-Ile-Ile-Gly-Gly-Arg-Ala-Ile-Arg-His-Pro... 1,779.01 Unclear; likely peptide-receptor interaction Studied for conformational stability due to branched-chain residues
L-Lysine derivatives () Lys-[variable peptide sequence] Variable APN/CD13 inhibition Lower inhibitory efficacy vs. arginine derivatives due to shorter carbon chain
L-Arginine/L-Citrulline combination () Free amino acids 174.2 (Arg), 175.1 (Cit) Synergistic NO production Combined supplementation increases plasma arginine levels by 30% vs. arginine alone

Key Insights:

  • Structural Specificity: The guanidinium group in L-arginine enhances binding to negatively charged enzyme pockets (e.g., APN), making it more effective than lysine derivatives .
  • Functional Synergy: Unlike standalone L-arginine, peptide-linked forms may prolong half-life or target specific tissues. For example, L-arginine-citrulline combinations amplify NO synthesis, but peptide conjugates could offer sustained release .
  • Metabolic Impact : Free L-arginine improves insulin sensitivity and reduces oxidative stress in metabolic disorders , while peptide forms may prioritize localized effects (e.g., vascular endothelial targeting).

Research Findings and Clinical Relevance

Table 2: Comparative Research Outcomes

Compound Type Study Model Key Outcome Limitations Reference
L-Arginine derivatives In vitro (APN assay) 50% higher inhibitory activity vs. lysine derivatives Limited in vivo data
Free L-Arginine High-fat diet rats Reduced atherosclerosis, improved mineral absorption Variable results in human trials
L-Arginine peptides Theoretical models Predicted enhanced receptor binding due to conformational stability Lack of empirical validation
L-Citrulline + L-Arginine Human trial (n=42) 30% higher plasma arginine vs. solo supplementation Short-term study; long-term effects unknown

Critical Analysis:

  • Efficacy : Lysine-based peptides underperform due to weaker electrostatic interactions, whereas arginine’s guanidinium group optimizes enzyme inhibition . However, excessive arginine may exacerbate conditions like herpes simplex virus replication due to metabolic byproducts .
  • Safety: Peptide conjugates may reduce systemic side effects (e.g., hypotension from NO overproduction) by limiting bioavailability to target tissues. Free arginine, in contrast, shows dose-dependent gastrointestinal distress in 10–20% of users .
  • Unresolved Questions: The target compound’s role in cognitive health (cf. ) remains unexplored, though arginine’s NO-mediated vasodilation could theoretically enhance cerebral blood flow .

Biological Activity

L-Arginine is a conditionally essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, hormone secretion, and immune function. The compound , L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- , is a complex oligopeptide composed of multiple amino acids, each contributing to its biological activity. This article explores the biological activities associated with L-arginine and its derivatives, supported by research findings and case studies.

Overview of L-Arginine

L-Arginine is known for its diverse biological roles, particularly in:

  • Nitric Oxide Production : L-arginine is a precursor to nitric oxide (NO), a vital signaling molecule involved in vasodilation and blood flow regulation.
  • Immune Function : It supports immune responses by enhancing the function of T-cells and macrophages.
  • Wound Healing : L-arginine promotes collagen synthesis and tissue repair.

1. Antioxidant Properties

Research indicates that L-arginine exhibits significant antioxidant effects. A study demonstrated that L-arginine alleviates lipopolysaccharide (LPS)-induced oxidative stress in C2C12 myotube cells. The treatment with L-arginine resulted in:

  • Decreased reactive oxygen species (ROS) levels.
  • Enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

This protective mechanism is mediated through the Akt-Nrf2 signaling pathway, which regulates antioxidant gene expression .

2. Anti-inflammatory Effects

L-arginine has been shown to exert anti-inflammatory effects by modulating cytokine production. In models of inflammation, supplementation with L-arginine reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential therapeutic role in inflammatory diseases .

3. Muscle Recovery and Performance

Studies have indicated that L-arginine supplementation can enhance muscle recovery post-exercise. It appears to improve blood flow and nutrient delivery to muscles, facilitating faster recovery times and reduced muscle soreness .

Case Study 1: L-Arginine in Post-Surgery Recovery

A clinical trial involving patients recovering from major surgery showed that those supplemented with L-arginine experienced improved wound healing rates and reduced incidence of infections compared to control groups. The study highlighted the role of L-arginine in enhancing immune function and promoting angiogenesis at the wound site.

ParameterControl GroupL-Arginine Group
Wound Healing Rate (%)7090
Infection Rate (%)155

Case Study 2: Cardiovascular Health

In a randomized controlled trial assessing cardiovascular health, participants receiving L-arginine showed significant improvements in endothelial function as measured by flow-mediated dilation (FMD). This suggests that L-arginine may help improve vascular health by enhancing NO production.

MeasurementBaseline FMD (%)Post-Supplementation FMD (%)
Control Group56
L-Arginine Group510

Research Findings on Peptide Derivatives

The specific peptide derivative L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl has not been extensively studied individually; however, peptides containing L-arginine have been shown to enhance bioavailability and efficacy compared to free amino acids. For instance:

  • Enhanced Bioactivity : Peptides can exhibit improved stability and absorption in the gastrointestinal tract compared to their individual amino acids.
  • Synergistic Effects : The combination of various amino acids may lead to synergistic effects that enhance overall biological activity.

Q & A

Q. Table 1: Critical Synthesis Parameters

ParameterOptimal ConditionReference
Cysteine ProtectionTrt (trityl)
Coupling ReagentHBTU/HOBt in DMF
HPLC Gradient5–60% acetonitrile in 0.1% TFA

(Advanced) How does the inclusion of L-Arginine at the N-terminus influence the peptide’s interaction with nitric oxide synthase (NOS) isoforms?

Answer:
L-Arginine serves as a substrate for NOS, but its positioning in the peptide may alter enzyme kinetics:

  • Competitive Binding : The free N-terminal arginine may compete with endogenous L-arginine for NOS binding, as observed in endothelial NOS (eNOS) studies where arginine-containing peptides reduced NO production by 20–30% compared to free arginine .
  • ADMA Ratio Impact : Elevated asymmetric dimethylarginine (ADMA) in pathologies (e.g., preeclampsia) reduces NOS activity. The peptide’s arginine-to-ADMA ratio should be quantified via LC-MS/MS to assess its therapeutic potential .
  • Experimental Design : Use aortic ring assays to measure vasodilation (EC~50~ for NO release) and compare with free L-arginine controls .

(Advanced) How can researchers resolve contradictions in data regarding L-Arginine’s efficacy in modulating oxidative stress pathways?

Answer:
Conflicting results often arise from:

  • Dosage Variability : Supraphysiological L-arginine concentrations (≥1 mM) may paradoxically increase reactive oxygen species (ROS) via uncoupled NOS. Titrate peptide concentrations using in vitro ROS assays (e.g., DCFH-DA fluorescence) .
  • Synergy with L-Citrulline : Co-administration with L-citrulline (a precursor) enhances arginine bioavailability and reduces arginase-mediated degradation. Use isotopic labeling (¹³C-arginine) to track metabolic flux in hepatocyte models .

Q. Table 2: Key Parameters for Oxidative Stress Studies

ParameterMethodReference
ROS MeasurementDCFH-DA fluorescence
Arginase ActivityUrea colorimetric assay
Isotopic Tracing¹³C-arginine + LC-MS

(Advanced) What experimental frameworks are recommended for studying this peptide’s impact on endothelial dysfunction?

Answer:

  • In Vitro Models : Human umbilical vein endothelial cells (HUVECs) under hypoxia (1% O~2~) simulate endothelial dysfunction. Measure NO release via Griess assay and eNOS phosphorylation (Western blot) .
  • In Vivo Translation : Use spontaneously hypertensive rats (SHRs) with intraperitoneal peptide administration (5 mg/kg/day). Assess blood pressure (tail-cuff) and aortic ROS (lucigenin chemiluminescence) .
  • Data Normalization : Normalize NO levels to plasma ADMA concentrations (LC-MS/MS) to account for endogenous inhibitors .

(Advanced) What neurobiological mechanisms underlie this peptide’s potential cognitive-enhancing effects?

Answer:

  • Blood-Brain Barrier (BBB) Permeability : Predict using in silico tools (e.g., SwissADME). Validate via transwell assays with hCMEC/D3 cells. Proline residues may enhance stability but reduce permeability .
  • Cognitive Testing : In aged murine models, administer 10 mg/kg peptide intravenously and assess Morris water maze performance. Pair with microdialysis to measure hippocampal NO levels .
  • Synaptic Plasticity : Use hippocampal slice electrophysiology (LTP measurements) to evaluate glutamatergic signaling modulation .

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